![molecular formula C20H17N3O3S B4895935 4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid, also known as MPPTA, is a chemical compound that belongs to the family of thioacetanilide derivatives. It is a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The exact mechanism of action of 4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs are overexpressed in many cancer cells, leading to the silencing of tumor suppressor genes. This compound inhibits HDACs, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. This compound has been reported to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. It also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are essential for tumor growth.
Advantages and Limitations for Lab Experiments
4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. This compound exhibits potent anticancer activity at low concentrations, making it a promising candidate for further development as a cancer therapeutic. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
For research on 4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.
3. Development of novel formulations to improve the solubility and bioavailability of this compound.
4. Evaluation of the safety and toxicity of this compound in preclinical studies.
5. Clinical trials to assess the efficacy of this compound in the treatment of cancer, inflammation, and microbial infections.
In conclusion, this compound is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. Its mechanism of action involves the inhibition of HDACs, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound should focus on optimizing its synthesis method, evaluating its pharmacokinetic and pharmacodynamic properties, and conducting clinical trials to assess its efficacy as a therapeutic agent.
Synthesis Methods
4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with acetic anhydride to produce 2-methyl-6-phenyl-4-(acetylsulfanyl)pyrimidine. This intermediate is then reacted with 4-aminobenzoic acid in the presence of catalytic amounts of glacial acetic acid to form this compound. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
properties
IUPAC Name |
4-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-21-17(14-5-3-2-4-6-14)11-19(22-13)27-12-18(24)23-16-9-7-15(8-10-16)20(25)26/h2-11H,12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLUUFBXQVORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

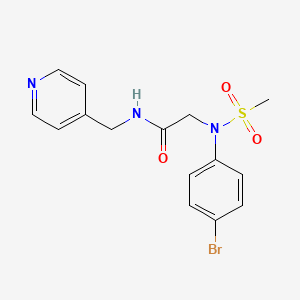
![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)

![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
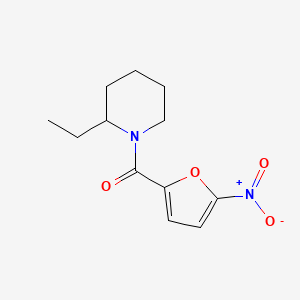
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)
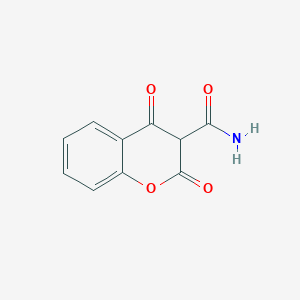
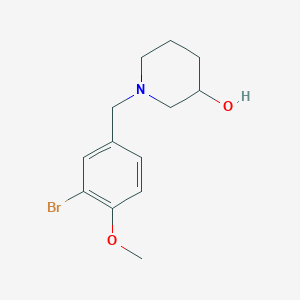
![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
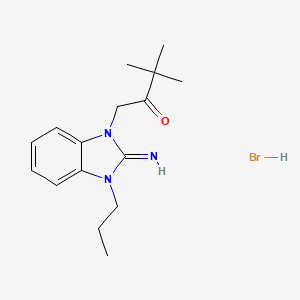
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)